tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with a molecular formula of C16H23N5O3
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves several steps. One common synthetic route includes the reaction of 1-Piperidinecarboxylic acid with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
®-(-)-3-Piperidinecarboxylic acid: Known for its role as an inhibitor of γ-aminobutyric acid uptake.
Pipecolinic acid: Used in peptide synthesis and as a replacement for proline in peptidomimetic syntheses.
tert-butyl ®-3-(4-amino-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate:
The uniqueness of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- lies in its trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
1002359-96-7 |
---|---|
Molecular Formula |
C12H19F3N2O3 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)/t8-/m0/s1 |
InChI Key |
ULGZYWKGIRXYNM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.